Lupinine-type alkaloiden

Lupinine-type alkaloids are a class of bioactive compounds found primarily in leguminous plants, such as alfalfa and soybeans. These alkaloids exhibit a range of pharmacological activities including anti-inflammatory, antioxidant, and antimicrobial properties. Structurally, lupinine features a tricyclic skeleton with an isoquinoline core and substitutions at various positions, contributing to its diverse biological effects. Research has shown that these compounds may have potential therapeutic applications in managing inflammatory diseases and infections. Additionally, due to their structural complexity, they are of significant interest in synthetic chemistry for the development of new drugs.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

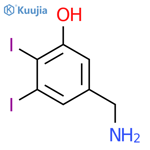

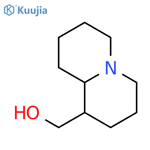

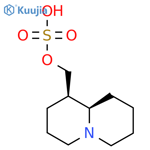

|

(1R,9aR)-1-(hydroxymethyl)-octahydro-1H-quinolizin-4-one | 75929-12-3 | C10H17NO2 |

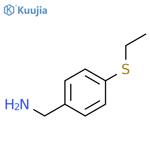

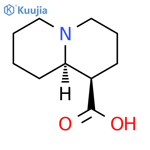

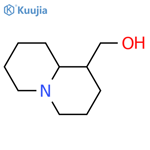

|

(-)-Lupinine | 486-70-4 | C10H19NO |

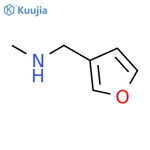

|

2H-Quinolizine-1-carboxylic acid, octahydro-, (1R,9aR)-rel- | 1291023-76-1 | C10H17NO2 |

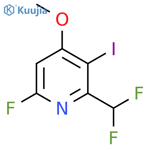

|

(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid | 574-99-2 | C10H17NO2 |

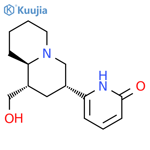

|

2(1H)-Pyridinone,6-[(1R,3S,9aS)-octahydro-1-(hydroxymethyl)-2H-quinolizin-3-yl]-, rel-(+)- | 60394-92-5 | C15H22N2O2 |

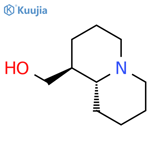

|

2H-Quinolizine-1-methanol,octahydro-, (1S,9aR)- | 486-71-5 | C10H19NO |

|

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate | 1195292-70-6 | C10H19NO4S |

|

(±)-Lupinine | 10248-30-3 | C10H19NO |

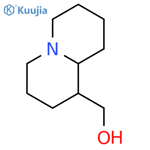

|

Octahydro-2H-quinolizin-1-yl-methanol | 10159-79-2 | C10H19NO |

Gerelateerde literatuur

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Aanbevolen leveranciers

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten